2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide
Description
Structurally, it features a pyrido[2,3-d]pyrimidine core substituted with ethoxy and methyl groups at positions 5 and 1/6, respectively, and an acetamide moiety linked to a 2-ethoxyphenyl group. The ethoxy substituents likely enhance lipophilicity and metabolic stability compared to hydroxyl or unsubstituted analogs.
Properties
IUPAC Name |
2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5/c1-5-29-15-10-8-7-9-14(15)23-16(26)12-25-20(27)17-18(30-6-2)13(3)11-22-19(17)24(4)21(25)28/h7-11H,5-6,12H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNPKIDYNIJOQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=CN=C3N(C2=O)C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide involves several steps:
Step 1: Formation of the Pyrido[2,3-d]pyrimidine Core
Starting Materials: Ethyl acetoacetate, urea, and methylamine.
Reaction Conditions: Heating under reflux in ethanol.
Products: Formation of 5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
Can undergo oxidative cleavage of ethoxy groups.
Reagents: Potassium permanganate or hydrogen peroxide.
Conditions: Mild to moderate heating, acidic medium.
Reduction:
Reduction of pyrimidine ring possible.
Reagents: Lithium aluminum hydride or sodium borohydride.
Conditions: Solvent like THF or ethanol, room temperature.
Substitution:
Nucleophilic substitution at the ethoxy positions.
Reagents: Sodium methoxide or sodium ethoxide.
Conditions: Mild heating, alcoholic solvent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidative cleavage forms carboxylic acids.
Reduction typically yields corresponding alcohols or dihydropyrido derivatives.
Substitution forms alkoxy derivatives.
Scientific Research Applications
Chemistry
As a building block for more complex heterocyclic compounds.
Used in synthesis of novel organic materials with unique properties.
Biology
Investigated for its potential as an enzyme inhibitor.
Studied for its interaction with DNA and proteins.
Medicine
Potential pharmacological effects, such as anti-inflammatory or anticancer activity.
Basis for the development of new drug candidates.
Industry
Utilized in the synthesis of specialty chemicals.
Basis for development in agricultural chemicals.
Mechanism of Action
The mechanism of action for 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide involves interaction with biological macromolecules It binds to specific enzymes, inhibiting their activity by blocking the active site
Comparison with Similar Compounds
Table 1: Structural Comparison
Biological Activity
The compound 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic molecule that exhibits promising biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic potentials based on current research findings.
Chemical Structure and Properties
The compound features a pyrido[2,3-d]pyrimidine core with various substituents that enhance its biological activity. Key properties include:
- Molecular Formula : C19H19FN4O4
- Molecular Weight : 386.4 g/mol
- IUPAC Name : 2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2-ethoxyphenyl)acetamide
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in critical biological pathways. The structural features allow it to fit into binding sites, potentially inhibiting or modulating the activity of these targets.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of related pyrido[2,3-d]pyrimidine derivatives. For instance:
- Compounds with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammation.
- A study reported IC50 values for certain derivatives that were comparable to established anti-inflammatory drugs like celecoxib, indicating potent anti-inflammatory effects .
Anticancer Potential
Research indicates that compounds within this chemical class may possess anticancer properties:
- They have been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancers .
- The mechanism involves targeting specific pathways that are often dysregulated in cancerous cells.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
